molecular formula C19H22ClN3O5S B14992323 Butyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Butyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B14992323
M. Wt: 439.9 g/mol
InChI Key: CMPJYACKLAXOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a butyl group, a chlorinated pyrimidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the chlorination of a pyrimidine derivative, followed by the introduction of a sulfonyl group through sulfonation. The final step involves the esterification of the benzoate with a butyl group under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorinated pyrimidine ring may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate
  • Ethyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate
  • Propyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate

Uniqueness

BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and overall biological activity compared to its methyl, ethyl, and propyl analogs. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C19H22ClN3O5S

Molecular Weight

439.9 g/mol

IUPAC Name

butyl 4-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22ClN3O5S/c1-3-5-10-28-18(25)13-6-8-14(9-7-13)22-17(24)16-15(20)12-21-19(23-16)29(26,27)11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,24)

InChI Key

CMPJYACKLAXOOP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.